molecular formula C18H28N4O3S B6439631 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine CAS No. 2548979-13-9

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine

Cat. No. B6439631
CAS RN: 2548979-13-9
M. Wt: 380.5 g/mol
InChI Key: PWOJGKGPYFDUFQ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Compounds containing a pyridazine ring have been found to have various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The compound has an imidazo[1,2-b]pyridazine core, which is a fused bicyclic structure containing an imidazole ring and a pyridazine ring . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, pyridazine, and piperidine rings. The nitrogen atoms in these rings can act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyridazine rings could increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition disrupts the normal functioning of TAK1, leading to changes in cell growth, differentiation, and apoptosis .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . Its inhibition can disrupt these pathways, leading to downstream effects such as altered cell growth and differentiation .

Result of Action

The result of the compound’s action is the inhibition of the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This indicates the potential of this compound to be translated into anti-MM therapeutics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for this and similar compounds .

properties

IUPAC Name

2,3-dimethyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-13(2)12-26(23,24)21-9-7-16(8-10-21)11-25-18-6-5-17-19-14(3)15(4)22(17)20-18/h5-6,13,16H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOJGKGPYFDUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine

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